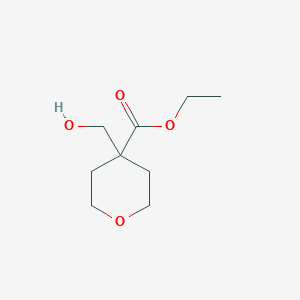

Ethyl 4-(hydroxymethyl)oxane-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(hydroxymethyl)oxane-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-2-13-8(11)9(7-10)3-5-12-6-4-9/h10H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEVPGKYDWDREDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCOCC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Oxane Tetrahydropyran Derivatives

The foundational structure of Ethyl 4-(hydroxymethyl)oxane-4-carboxylate is the oxane ring, more commonly known as tetrahydropyran (B127337) (THP). acs.org The tetrahydropyran moiety is a prevalent structural motif found in a vast array of natural products, including many carbohydrates (in their pyranose form), polyether antibiotics, and marine toxins. beilstein-journals.orgresearchgate.net Its presence in these biologically active molecules underscores the significance of substituted oxanes in medicinal chemistry and drug discovery. researchgate.netnih.gov

Significance of Functional Group Combination: Ester and Hydroxyl Moieties on the Oxane Core

The chemical character of Ethyl 4-(hydroxymethyl)oxane-4-carboxylate is largely defined by the interplay of its ethyl ester and primary hydroxyl functional groups. The presence of both an ester and a hydroxyl group on the same carbon atom of the oxane ring creates a unique chemical environment.

The hydroxyl group offers a site for further chemical modification. It can undergo a variety of reactions typical of primary alcohols, such as oxidation to an aldehyde or carboxylic acid, etherification, or esterification. This versatility allows for the elaboration of the molecule into more complex structures.

The ethyl ester group is also reactive and can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, such as amides or other esters. ijprajournal.com The presence of the ester group also influences the electronic properties of the molecule.

The combination of these two functional groups on the tetrahydropyran (B127337) scaffold provides a bifunctional building block for the synthesis of more complex heterocyclic systems and other organic molecules. The ability to selectively react one functional group while leaving the other intact is a key feature that makes this compound a valuable synthetic intermediate.

Overview of Research Interest in Substituted Cyclic Ethers

General Synthetic Approaches to Substituted Oxane-4-carboxylates

The synthesis of the oxane (tetrahydropyran) ring, particularly with substitution at the 4-position, is a foundational step. The creation of the 4,4-disubstituted pattern, as seen in the precursor to the target molecule, is efficiently achieved through specific cyclization strategies.

Cyclization Strategies for Oxane Ring Formation

The most direct method for constructing the 4,4-disubstituted oxane ring is through an intramolecular cyclization reaction. A well-documented approach involves the reaction of bis(2-chloroethyl) ether with a malonic ester, such as diethyl malonate, in the presence of a base. ijprajournal.comgoogle.com This reaction, a variation of the Williamson ether synthesis, first involves the alkylation of the diethyl malonate enolate with one of the chloroethyl arms, followed by an intramolecular nucleophilic substitution to close the ring.

This cyclization yields diethyl tetrahydropyran-4,4-dicarboxylate, a key intermediate from which the target molecule can be derived. The use of a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), can facilitate the reaction between the aqueous and organic phases, improving yields. ijprajournal.com

Table 1: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate

| Reactant 1 | Reactant 2 | Reagents | Product | Typical Yield |

| Diethyl malonate | Bis(2-chloroethyl) ether | Sodium hydroxide (B78521), TBAB | Diethyl tetrahydropyran-4,4-dicarboxylate | Not specified in detail, but is a viable commercial route. ijprajournal.com |

Derivatization of Precursor Compounds

Once the core structure of diethyl tetrahydropyran-4,4-dicarboxylate is formed, it serves as the primary precursor for further derivatization. The two ester groups at the 4-position are the handles for introducing the final hydroxymethyl and ethyl carboxylate functionalities. The challenge lies in the selective manipulation of one of these two identical functional groups.

Specific Strategies for Introducing the Hydroxymethyl Moiety

The conversion of a carboxylate group to a hydroxymethyl group is a standard reduction reaction in organic synthesis.

Reduction of Carboxylic Acid or Ester Precursors

The most direct route to this compound from diethyl tetrahydropyran-4,4-dicarboxylate is the selective mono-reduction of one of the two ester groups. This transformation requires a careful choice of reducing agent and stoichiometric control to avoid over-reduction to the corresponding diol.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. chemistrysteps.comnih.gov To achieve selective mono-reduction, the reaction would need to be carried out with a limited amount of the reducing agent at low temperatures. Alternatively, a less reactive hydride reagent could be employed to favor the mono-reduced product.

Table 2: Selective Reduction of Diethyl tetrahydropyran-4,4-dicarboxylate

| Substrate | Reagent (Hypothetical) | Product |

| Diethyl tetrahydropyran-4,4-dicarboxylate | 1. LiAlH₄ (controlled stoichiometry) 2. H₂O workup | This compound |

An alternative, albeit longer, route involves the complete hydrolysis of the diester to tetrahydropyran-4,4-dicarboxylic acid, followed by selective mono-esterification and then reduction of the remaining carboxylic acid group with a reagent like borane (B79455) (BH₃), which is selective for carboxylic acids over esters. chemicalbook.com

Functionalization of Methylene (B1212753) or Carbonyl Groups

A hypothetical alternative approach could involve starting with a precursor such as ethyl 4-oxooxane-4-carboxylate. The hydroxymethyl group could then be introduced via a nucleophilic addition of a one-carbon unit, such as the anion of formaldehyde (B43269) or a protected equivalent. This would be followed by reduction of the resulting aldehyde or ketone. For instance, a condensation reaction with formaldehyde in an alkaline medium has been used to introduce hydroxymethyl groups adjacent to a carbonyl in other cyclic systems. researchgate.netresearchgate.net However, the synthesis starting from diethyl tetrahydropyran-4,4-dicarboxylate is more direct and utilizes more readily available starting materials.

Esterification and Transesterification Approaches for the Carboxylate Group

The ethyl carboxylate functionality is typically introduced early in the synthesis and carried through the reaction sequence.

In the primary synthetic route discussed, the use of diethyl malonate as a starting material ensures that the ethyl carboxylate groups are present in the key intermediate, diethyl tetrahydropyran-4,4-dicarboxylate. ijprajournal.comgoogle.com Following the selective reduction of one of these ester groups, the other remains to provide the final product, making a separate esterification step for this route unnecessary.

However, if the synthesis were to proceed through a carboxylic acid intermediate, such as 4-(hydroxymethyl)oxane-4-carboxylic acid, a final esterification step would be required. The most common method for this transformation is the Fischer esterification. rsc.orgmdpi.com This reaction involves treating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to drive the equilibrium towards the formation of the ethyl ester and water. researchgate.netrsc.org

Table 3: Fischer Esterification of a Carboxylic Acid Precursor

| Substrate (Hypothetical) | Reagents | Product |

| 4-(Hydroxymethyl)oxane-4-carboxylic acid | Ethanol (excess), H₂SO₄ (catalyst) | This compound |

Synthetic Pathways for this compound Remain Undocumented in Publicly Available Literature

Despite its availability from commercial chemical suppliers, a thorough review of scientific databases and publicly accessible literature reveals a notable absence of documented synthetic routes for the chemical compound this compound. Specific details regarding its formation, including catalytic methods, optimization of reaction conditions, and purification techniques, are not described in the available research.

The compound, identified by CAS numbers 193022-97-8 and 88836-36-6, is a substituted oxane, a class of heterocyclic compounds also known as tetrahydropyrans. While general synthetic strategies for tetrahydropyran (B127337) derivatives exist, such as intramolecular hydroalkoxylation of hydroxyalkenes or Prins cyclization, no specific application of these or other methods to produce this compound has been published.

Consequently, information regarding the specific catalytic processes, whether homogeneous or heterogeneous, that might be employed in its synthesis is unavailable. Similarly, there is no data on the optimization of reaction parameters like temperature, pressure, solvent, or catalyst loading to maximize the yield and purity of this particular compound. Furthermore, established protocols for its purification and isolation, such as distillation, crystallization, or chromatographic methods, have not been detailed in the scientific literature.

The lack of published data prevents a detailed discussion on the topics requested. While it is produced and sold, the specific methodologies for its synthesis are proprietary or have not been disclosed in peer-reviewed scientific journals or patents.

Reactions of the Carboxylate Ester Group

The ethyl carboxylate group is a key site for nucleophilic acyl substitution reactions. These transformations allow for the conversion of the ester into other important functional groups such as carboxylic acids, amides, and other esters, as well as its reduction to alcohols or aldehydes.

The hydrolysis of an ester is its reaction with water to form a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base. chemguide.co.uk

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol yield the carboxylic acid, 4-(hydroxymethyl)oxane-4-carboxylic acid, and regenerate the acid catalyst. The reaction is reversible, and to drive it towards completion, an excess of water is typically used. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide, the hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. chemguide.co.uk This forms a tetrahedral intermediate which then collapses to expel the ethoxide ion. The ethoxide, a strong base, deprotonates the newly formed carboxylic acid, driving the reaction to completion by forming a carboxylate salt. The final carboxylic acid can be obtained by subsequent acidification of the reaction mixture. chemguide.co.uk This process is irreversible because the final carboxylate anion is resonance-stabilized and shows no tendency to react with the alcohol.

The kinetics of hydrolysis for sterically hindered esters like this compound are generally slower than for unhindered esters. The quaternary carbon atom adjacent to the ester group impedes the approach of the nucleophile (water or hydroxide ion) to the carbonyl carbon.

Table 1: Comparison of Hydrolysis Conditions

| Condition | Catalyst | Mechanism | Key Features | Products |

| Acidic | H₃O⁺ (e.g., dilute HCl, H₂SO₄) | A_AC_2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular) | Reversible; requires excess water to favor products. | 4-(hydroxymethyl)oxane-4-carboxylic acid + Ethanol |

| Basic | OH⁻ (e.g., NaOH, KOH) | B_AC_2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) epa.gov | Irreversible; forms a carboxylate salt. | Sodium 4-(hydroxymethyl)oxane-4-carboxylate + Ethanol |

Aminolysis is the reaction of the ester with ammonia (B1221849) or a primary or secondary amine to form an amide. This reaction is generally slower than hydrolysis because amines are less nucleophilic than hydroxide ions. The reaction often requires heating or the use of a catalyst. researchgate.net The direct reaction with an amine like morpholine (B109124) would yield 4-(morpholine-4-carbonyl)oxane-4-yl)methanol.

The reaction proceeds via a nucleophilic acyl substitution mechanism, similar to hydrolysis. The amine attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. The elimination of ethanol from this intermediate, often facilitated by a second molecule of the amine acting as a base, produces the corresponding amide. For less reactive esters or amines, catalysts such as Lewis acids or the use of strong, non-nucleophilic bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) can be employed to enhance the reaction rate. nih.gov

Table 2: Conditions for Aminolysis of Esters

| Amine Type | Reagent Example | Typical Conditions | Product |

| Primary Amine | Methylamine | Heating in a sealed tube or solvent | N-methyl-4-(hydroxymethyl)oxane-4-carboxamide |

| Secondary Amine | Diethylamine | High temperature, catalyst (e.g., TBD) nih.gov | N,N-diethyl-4-(hydroxymethyl)oxane-4-carboxamide |

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For this compound, reaction with methanol (B129727) under acidic conditions (e.g., catalyzed by phenolsulphonic acid–formaldehyde resin) would lead to the formation of Mthis compound and ethanol. researchgate.net

Like acid-catalyzed hydrolysis, this reaction is an equilibrium process. To shift the equilibrium toward the desired product, a large excess of the new alcohol (e.g., methanol) is used, or the lower-boiling alcohol product (ethanol in this case) is removed by distillation as it forms. Base-catalyzed transesterification, using a catalytic amount of an alkoxide corresponding to the new alcohol (e.g., sodium methoxide (B1231860) for conversion to the methyl ester), is also a common and efficient method.

The carboxylate ester group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohol: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing esters to primary alcohols. libretexts.orgkhanacademy.org In the case of this compound, the ester group would be reduced to a primary hydroxyl group. The product of this reaction would be oxane-4,4-diyl)dimethanol. The reaction proceeds via the formation of an aldehyde intermediate which is immediately further reduced to the alcohol. khanacademy.org Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters but can reduce aldehydes and ketones. libretexts.org

Reduction to Aldehyde: Stopping the reduction at the aldehyde stage is more complex and requires milder, more selective reducing agents. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for the partial reduction of esters to aldehydes. utexas.edu The reaction must be carried out at low temperatures (typically -78 °C) to prevent over-reduction to the alcohol. At this temperature, a stable tetrahedral intermediate is formed which collapses to the aldehyde only upon aqueous workup. This method would convert this compound to Ethyl 4-formyloxane-4-carboxylate.

Table 3: Reduction Products of the Ester Group

| Reagent | Conditions | Product Functional Group | Specific Product |

| Lithium aluminum hydride (LiAlH₄) | 1. THF, 2. H₂O workup khanacademy.org | Primary Alcohol | (Oxane-4,4-diyl)dimethanol |

| Diisobutylaluminium hydride (DIBAL-H) | 1. Toluene or CH₂Cl₂, -78 °C; 2. H₂O workup utexas.edu | Aldehyde | 4-(Hydroxymethyl)oxane-4-carbaldehyde |

Reactivity of the Oxane Ring System

The tetrahydropyran (oxane) ring is a six-membered saturated heterocycle. Unlike its smaller, more strained counterparts such as epoxides and oxetanes, the oxane ring is relatively stable and generally resistant to cleavage under mild conditions due to its low ring strain. researchgate.net However, under specific and often forcing conditions, the ring can participate in various transformations.

Ring-Opening Reactions and Mechanism

The cleavage of the tetrahydropyran ring typically requires activation by strong Brønsted or Lewis acids. mdpi.com The reaction mechanism involves the initial protonation or coordination of the ring oxygen atom, which activates the ring towards nucleophilic attack. A nucleophile can then attack one of the α-carbons (C2 or C6), leading to the opening of the ring in an Sₙ2-type process. For example, treatment with a strong acid like HBr could lead to the formation of a di-functionalized open-chain compound. Theoretical and experimental studies on tetrahydrofuran (B95107) (THF) and tetrahydropyran (THP) have elucidated the energetic requirements for such reactions, confirming their general stability. mdpi.comnih.govresearchgate.net

Rearrangement Reactions and Products

Rearrangement reactions involving the tetrahydropyran skeleton of this specific molecule are not widely documented, likely due to the ring's inherent stability. However, rearrangements are plausible under conditions that generate reactive intermediates, such as carbocations. wiley-vch.demasterorganicchemistry.com For instance, if a carbocation were to be formed on a side chain attached to the ring, it could initiate a skeletal rearrangement, such as a ring contraction to a substituted tetrahydrofuran derivative or other structural isomerizations. byjus.com Such transformations often require specific functional group arrangements and are highly dependent on the reaction conditions.

Annulation Reactions Leading to Spirocyclic Derivatives

The presence of a quaternary carbon at the C4 position makes this compound an interesting substrate for annulation reactions to form spirocyclic systems. researchgate.netnih.gov A spirocycle is formed when a new ring is constructed that shares the single C4 atom with the existing oxane ring. Such a synthesis could be achieved through an intramolecular cyclization. For example, by differentially modifying the ester and alcohol functionalities into a nucleophilic and an electrophilic center, respectively, an intramolecular bond formation could forge the new ring. Strategies for synthesizing spiro-pyran and other spirocyclic derivatives often employ multicomponent reactions or intramolecular cyclizations, highlighting potential pathways for elaborating the target molecule. nih.govnih.govrsc.org

Concerted Reactions Involving Multiple Functional Groups

Concerted reactions, where multiple bonds are formed and/or broken in a single mechanistic step, represent an efficient strategy in organic synthesis. For a molecule like this compound, a hypothetical concerted reaction could involve the simultaneous participation of its distinct functional groups. For instance, an intramolecular hetero-Diels-Alder reaction could be envisioned if the substrate were modified to contain the requisite diene and dienophile components, allowing for the rapid construction of complex polycyclic systems. nih.gov Another possibility, though more likely to be stepwise under typical conditions, is an intramolecular transesterification. If the ethyl ester is hydrolyzed to the carboxylic acid, the resulting molecule could cyclize via reaction between the carboxylic acid and the primary alcohol to form a spiro-lactone. While this lactonization is classically acid-catalyzed and proceeds through a stepwise mechanism, the potential for a concerted pathway under specific thermal or catalytic conditions remains a theoretical point of interest.

Photochemical and Thermal Transformations

The study of photochemical and thermal transformations of organic molecules provides critical insights into their stability and potential reaction pathways under the influence of energy in the form of light or heat. For this compound, while specific experimental data is not extensively available in public literature, its reactivity can be inferred from the known behavior of its constituent functional groups: the oxetane (B1205548) ring, the ethyl carboxylate group, and the hydroxymethyl group.

Photochemical Transformations

The photochemical behavior of oxetanes is well-documented, with the Paternò-Büchi reaction being the cornerstone of their synthesis through the [2+2] photocycloaddition of a carbonyl compound and an alkene. nih.govslideshare.net The reverse of this reaction, a photochemical cycloreversion, is a plausible transformation for oxetane-containing molecules upon exposure to ultraviolet (UV) radiation.

In the case of this compound, irradiation with UV light could potentially lead to the cleavage of the oxetane ring. This process is believed to proceed through the formation of a 1,4-diradical intermediate. youtube.com The stability of this diradical intermediate plays a crucial role in determining the reaction pathway. For the subject molecule, two primary cycloreversion pathways can be envisioned, leading to different fragmentation products.

The introduction of substituents on the oxetane ring can influence the photolysis processes. bohrium.com For instance, the presence of electron-donating or electron-withdrawing groups can affect the rates of intersystem crossing and the subsequent cycloreversion mechanism. bohrium.com

A summary of potential photochemical transformations is presented in Table 1.

| Transformation Type | Proposed Reactants/Conditions | Plausible Products | Supporting Evidence/Analogy |

| Photochemical Cycloreversion | This compound, UV light | Formaldehyde, Ethyl 2-(hydroxymethyl)acrylate | Analogy to the retro-Paternò-Büchi reaction. nih.govslideshare.net |

| Photochemical Cycloreversion | This compound, UV light | Ethyl glyoxylate, 2-propen-1-ol | Alternative fragmentation pathway of the oxetane ring. |

Table 1: Postulated Photochemical Transformations of this compound. This table outlines the likely products of photochemical reactions based on the known reactivity of oxetane rings.

Thermal Transformations

The thermal stability of this compound is influenced by the inherent strain of the four-membered oxetane ring and the reactivity of the ester and alcohol functionalities at elevated temperatures.

Research on oxetane-carboxylic acids has shown that they can be unstable and isomerize to lactones upon heating. nih.govacs.org While the subject molecule is an ester, hydrolysis to the corresponding carboxylic acid under certain conditions could precede a similar thermal rearrangement. Heating of oxetane-carboxylic acids in a dioxane/water mixture has been shown to induce isomerization to lactones. nih.govacs.org

Furthermore, the thermal decomposition of ethyl esters, such as ethyl chloroformate and ethyl cyanoformate, is known to proceed via an elimination reaction to produce ethylene (B1197577) and the corresponding acid, which may further decompose. rsc.orgresearchgate.net This suggests a potential thermal degradation pathway for the ethyl ester group in this compound.

Thermal curing reactions of oxetane resins with active esters have been observed to proceed at temperatures between 170–190 °C in the presence of a catalyst, leading to the formation of cross-linked polymers. researchgate.net While this is an intermolecular reaction, it highlights the reactivity of the oxetane ring at elevated temperatures. In the absence of a suitable reaction partner, intramolecular rearrangements or decomposition are more likely.

Table 2 summarizes the potential thermal transformations of this compound.

| Transformation Type | Proposed Reactants/Conditions | Plausible Products | Supporting Evidence/Analogy |

| Thermal Isomerization (post-hydrolysis) | This compound, Heat, Water | γ-hydroxy-α-(hydroxymethyl)-γ-butyrolactone | Analogy to the thermal isomerization of oxetane-carboxylic acids. nih.govacs.org |

| Thermal Elimination | This compound, High Temperature | Ethylene, 4-(hydroxymethyl)oxane-4-carboxylic acid | Analogy to the thermal decomposition of other ethyl esters. rsc.orgresearchgate.net |

| Thermal Ring Opening | This compound, Heat | Allyl alcohol derivatives | General reactivity of oxetanes in the presence of acids at elevated temperatures. wikipedia.org |

Table 2: Postulated Thermal Transformations of this compound. This table outlines the likely products of thermal reactions based on the known reactivity of oxetanes and ethyl esters.

It is important to note that the actual products and reaction conditions for the photochemical and thermal transformations of this compound would need to be confirmed through experimental studies. The information presented here is based on established principles of organic reactivity and analogies to similar structures.

Derivatization Chemistry and Functional Group Interconversions of Ethyl 4 Hydroxymethyl Oxane 4 Carboxylate

Synthesis of Carboxylic Acid and Amide Derivatives

The conversion of the ethyl ester moiety of ethyl 4-(hydroxymethyl)oxane-4-carboxylate into carboxylic acid and amide derivatives is a fundamental transformation.

Carboxylic Acid Synthesis: The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 4-(hydroxymethyl)oxane-4-carboxylic acid, can be achieved under standard basic or acidic conditions. A common method involves saponification using an alkali metal hydroxide (B78521), such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solvent mixture, followed by acidic workup. ijprajournal.com While direct literature on the hydrolysis of this compound is not prevalent, the hydrolysis of analogous compounds is well-documented. For instance, diethyl tetrahydropyran-4,4-dicarboxylate is readily hydrolyzed to its diacid form using a base like sodium hydroxide. ijprajournal.com Similarly, related compounds like methyl 4-cyanotetrahydropyran-4-carboxylate have been successfully hydrolyzed using aqueous acid, such as 6 M hydrochloric acid, at elevated temperatures to yield the carboxylic acid. google.com These examples suggest that similar conditions would be effective for the target molecule.

Amide Synthesis: The synthesis of the primary amide, 4-(hydroxymethyl)oxane-4-carboxamide, is typically carried out in a two-step sequence from the parent ester. First, the ester is hydrolyzed to the carboxylic acid as described above. The resulting 4-(hydroxymethyl)oxane-4-carboxylic acid is then activated and reacted with an amine source. A common activation method involves converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia (B1221849) or an ammonium (B1175870) salt. google.com Although detailed procedures for the amidation of this specific molecule are scarce, a patent describes the synthesis of tetrahydropyran-4-carboxamide from tetrahydropyran-4-carboxylic acid via the acid chloride intermediate. google.com Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which avoids the need for the harsh conditions of acid chloride formation.

Table 1: Representative Reactions for Carboxylic Acid and Amide Synthesis Note: The following table includes data from analogous compounds due to a lack of specific literature for this compound.

| Starting Material | Product | Reagents & Conditions | Yield | Reference |

|---|---|---|---|---|

| Diethyl tetrahydropyran-4,4-dicarboxylate | Tetrahydropyran-4,4-dicarboxylic acid | NaOH, Water/Ethanol (B145695), 40-50°C | High | ijprajournal.com |

| Methyl 4-cyanotetrahydropyran-4-carboxylate | Tetrahydropyran-4-carboxylic acid | 6 M HCl, 100°C, 7-9 hours | 78-84% | google.com |

| Tetrahydropyran-4-carboxylic acid | Tetrahydropyran-4-carboxamide | 1. SOCl₂; 2. Ammonia | Not Reported | google.com |

Synthesis of Aldehyde and Primary Alcohol Analogues

The functional groups of this compound can be selectively modified to produce aldehyde and diol analogues.

Primary Alcohol Analogue Synthesis: Reduction of the ethyl ester group yields the corresponding diol, (4-(hydroxymethyl)oxan-4-yl)methanol. This transformation requires a reducing agent capable of reducing esters, such as lithium aluminum hydride (LiAlH₄). harvard.edu LiAlH₄ is a powerful, non-selective reducing agent that will readily reduce the ester to the primary alcohol. The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The existing primary alcohol on the hydroxymethyl group would be deprotonated but otherwise unaffected. The reduction of the closely related ethyl tetrahydropyran-4-carboxylate to (tetrahydro-2H-pyran-4-yl)methanol using LiAlH₄ is a known procedure, indicating this method's applicability. chemicalbook.com Milder reagents like lithium borohydride (B1222165) (LiBH₄) can also be effective for ester reduction, often showing greater tolerance for other functional groups. harvard.edu

Aldehyde Analogue Synthesis: The synthesis of ethyl 4-formyloxane-4-carboxylate involves the selective oxidation of the primary hydroxymethyl group. This requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents commonly employed for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or more modern methods like the Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine) or the Dess-Martin periodinane (DMP) oxidation. These methods are known for their high selectivity for converting primary alcohols to aldehydes in the presence of other sensitive functional groups like esters. While specific literature for this oxidation on this compound is not available, these standard procedures are widely used for analogous transformations on complex molecules.

Table 2: Representative Reactions for Alcohol and Aldehyde Synthesis Note: The following table includes data from analogous compounds and standard synthetic methods.

| Starting Material | Product | Reagents & Conditions | Yield | Reference |

|---|---|---|---|---|

| Ethyl tetrahydropyran-4-carboxylate | (Tetrahydro-2H-pyran-4-yl)methanol | Lithium aluminum hydride, THF | High | chemicalbook.com |

| This compound | (4-(Hydroxymethyl)oxan-4-yl)methanol | Lithium aluminum hydride, THF | Expected to be high | harvard.edu |

| Primary Alcohol | Aldehyde | Dess-Martin Periodinane (DMP), CH₂Cl₂ | Typically >90% | General Method |

| Primary Alcohol | Aldehyde | (COCl)₂, DMSO, Et₃N (Swern Oxidation) | Typically >90% | General Method |

Formation of Spirocyclic and Bicyclic Derivatives through Intramolecular Cyclizations

The bifunctional nature of this compound and its derivatives provides opportunities for intramolecular cyclization to form spirocyclic and bicyclic systems. The C4 quaternary carbon is an ideal anchor point for the formation of spiro-fused rings. nih.gov

Spiro-ether Formation: One plausible route to a spirocyclic ether involves the diol, (4-(hydroxymethyl)oxan-4-yl)methanol, obtained from the reduction of the ester group. Acid-catalyzed intramolecular dehydration of this diol could lead to the formation of a new ether linkage, resulting in a spiro-ether, specifically 2,7-dioxaspiro[4.5]decane. This type of cyclization is a common strategy for synthesizing spirocyclic ethers from diols.

Bicyclic Lactone Formation: Alternatively, the hydroxymethyl group can be used to form a bicyclic lactone. For example, conversion of the hydroxymethyl group to a carboxylate through a two-step oxidation process (alcohol to aldehyde, then aldehyde to carboxylic acid) would yield a dicarboxylic acid derivative. Subsequent intramolecular cyclization, potentially through the formation of a cyclic anhydride (B1165640) or by selective lactonization, could yield a bicyclic system. A more direct route could involve the intramolecular acylation of the hydroxymethyl group by the ester, a process known as transesterification, which can be catalyzed by acid or base to form a five-membered lactone fused to the tetrahydropyran (B127337) ring, resulting in a 2-oxa-6-oxaspiro[4.5]decan-1-one system. While specific examples starting from this compound are not detailed in the literature, intramolecular cyclizations are a cornerstone of heterocyclic synthesis. dntb.gov.uaresearchgate.net

Introduction of Halogenated and Other Functional Groups

The primary hydroxyl group is the most convenient handle for introducing halogens and other functionalities.

Halogenation: The hydroxymethyl group can be converted to a halomethyl group (chloromethyl, bromomethyl, or iodomethyl) using standard reagents.

Chlorination: Thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) are common reagents for converting primary alcohols to primary alkyl chlorides.

Bromination: Phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in combination with triphenylphosphine (B44618) (the Appel reaction) are effective for producing alkyl bromides.

Iodination: The Appel reaction using iodine and triphenylphosphine is a mild and efficient method for converting alcohols to iodides.

These reactions are generally compatible with the ester and ether functionalities present in the molecule. For example, the Prins cyclization, which involves reacting a homoallylic alcohol with an aldehyde, can be mediated by Lewis acids like niobium(V) chloride to produce 4-chlorotetrahydropyran (B167756) derivatives, demonstrating the stability of the ring system to certain halogenating conditions. organic-chemistry.org

Other Functional Groups: Beyond halogens, the hydroxyl group can be converted into other important functional groups.

Tosylate/Mesylate: Reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine (B92270) converts the alcohol into a good leaving group (tosylate or mesylate). This derivative is a key intermediate for substitution reactions with a wide range of nucleophiles (e.g., azides, cyanides, thiols) to introduce nitrogen, carbon, or sulfur functionalities.

Azide (B81097): The tosylate or mesylate derivative can be readily converted to an azidomethyl group by reaction with sodium azide (NaN₃). Alternatively, direct conversion can be achieved using diphenylphosphoryl azide (DPPA). The resulting azide can be subsequently reduced to an aminomethyl group.

Role of Ethyl 4 Hydroxymethyl Oxane 4 Carboxylate As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Oxane Frameworks

The oxane (tetrahydropyran) ring is a privileged scaffold in medicinal chemistry and natural product synthesis. savemyexams.com Ethyl 4-(hydroxymethyl)oxane-4-carboxylate serves as a potential starting material for the elaboration of more complex oxane-containing frameworks. The primary alcohol can be readily oxidized to an aldehyde or a carboxylic acid, or converted into a leaving group for nucleophilic substitution. The ethyl ester provides a handle for a variety of transformations, including hydrolysis, amidation, or reduction.

These functional group manipulations can be employed to build upon the initial oxane ring, leading to the synthesis of substituted tetrahydropyrans with tailored properties. For instance, the Prins cyclization, a powerful method for constructing tetrahydropyran (B127337) rings, often yields products with functionalities that can be further elaborated. google.com While direct examples involving this compound are scarce in the literature, the principles of tetrahydropyran synthesis suggest its potential in creating intricate polycyclic ether systems.

Utility in Constructing Various Heterocyclic Systems

The dual functionality of this compound makes it a candidate for the synthesis of various heterocyclic systems, particularly those fused or spiro-annulated to the oxane ring. The hydroxymethyl group can be transformed into a reactive intermediate that can participate in intramolecular cyclization reactions with a derivative of the carboxylate group.

For example, conversion of the alcohol to an amine, followed by intramolecular amide formation, could lead to the synthesis of lactams. Alternatively, the two functional groups could be used to introduce a second ring system, forming spirocyclic structures. Spiro-heterocycles are of significant interest in drug discovery due to their rigid, three-dimensional structures. Although specific examples utilizing this exact starting material are not prominent, the general strategies for synthesizing heterocyclic compounds from di-functionalized cycloalkanes are well-established. beilstein-journals.org

Applications in Multi-Step Organic Syntheses for Structural Scaffolds

Multi-step organic synthesis often relies on building blocks that allow for the sequential and controlled introduction of molecular complexity. savemyexams.com this compound fits this description due to its orthogonal protecting group potential. The primary alcohol can be protected, allowing for selective manipulation of the ester group, and vice versa. This selective reactivity is a cornerstone of modern synthetic strategy.

The general approach to multi-step synthesis involves a series of reactions to build a target molecule. youtube.com While a specific, multi-step synthesis starting from this compound is not detailed in the available literature, its potential is evident. For example, the ester could be hydrolyzed to the corresponding carboxylic acid, which could then be coupled with an amine. The alcohol, in turn, could be oxidized to an aldehyde to participate in a Wittig reaction or a reductive amination, further extending the carbon skeleton.

Contribution to Chemical Libraries and Compound Diversity

Chemical libraries are collections of diverse small molecules used in high-throughput screening to identify new drug leads. Building blocks that can be readily and systematically modified are highly valuable for the construction of these libraries. The bifunctional nature of this compound makes it an attractive scaffold for combinatorial chemistry and the generation of compound libraries.

By reacting the alcohol and ester functionalities with a variety of different reagents, a library of related compounds with diverse substituents can be rapidly synthesized. For instance, the alcohol could be esterified with a library of carboxylic acids, while the ester could be converted to a library of amides by reacting it with various amines. This would generate a matrix of compounds centered around the 4-substituted oxane core, allowing for the exploration of structure-activity relationships.

Structural Analogs and Comparative Chemical Analysis

Comparative Reactivity and Synthetic Access with Related Oxane Derivatives

The reactivity of the oxane ring and its substituents is influenced by the electronic and steric nature of the ester and hydroxyl groups.

The ester group in ethyl 4-(hydroxymethyl)oxane-4-carboxylate can be readily modified, influencing the compound's reactivity and physical properties. Common analogs include the methyl and tert-butyl esters.

The synthesis of these esters typically involves the esterification of the parent carboxylic acid, 4-(hydroxymethyl)oxane-4-carboxylic acid, with the corresponding alcohol (methanol, ethanol (B145695), or tert-butanol) under acidic conditions. nih.gov Alternatively, transesterification reactions can be employed.

The reactivity of the ester group towards hydrolysis or other nucleophilic acyl substitution reactions is influenced by the steric bulk of the alkyl group. The tert-butyl ester, for instance, is more resistant to hydrolysis under basic conditions compared to the methyl or ethyl esters due to the steric hindrance provided by the bulky tert-butyl group. uni.lu This differential reactivity can be exploited in synthetic strategies requiring selective deprotection.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| This compound | C9H16O4 | 188.22 | Parent compound with an ethyl ester group. |

| Mthis compound | C8H14O4 | 174.19 | Less sterically hindered ester, potentially more reactive in transesterification. |

| tert-Butyl 4-(hydroxymethyl)oxane-4-carboxylate | C11H20O4 | 216.27 | Bulky ester group provides steric protection, making it more stable to hydrolysis. uni.lu |

The position of the hydroxymethyl group on the oxane ring significantly impacts the molecule's stereochemistry and reactivity. An analog where the hydroxymethyl group is at the 2-position, such as tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (a closely related N-substituted oxane), introduces chirality at the C2 position. chemicalbook.com The reactivity of a primary alcohol at the 2-position can be influenced by the adjacent ring oxygen and, in the case of morpholine (B109124) derivatives, the nitrogen atom.

Furthermore, replacement of the hydroxyl group with other functionalities, such as a ketone in ethyl 4-oxocyclohexanecarboxylate, dramatically alters the chemical reactivity. chemicalbook.com The ketone provides an electrophilic site for nucleophilic addition reactions, which are not possible with the parent hydroxymethyl compound.

Comparison with Piperidine (B6355638) and Cyclohexane (B81311) Analogs Bearing Similar Functionalities

Replacing the oxane ring's oxygen atom with a nitrogen (piperidine) or a methylene (B1212753) group (cyclohexane) leads to significant changes in the molecule's physical and chemical properties.

Piperidine analogs, such as ethyl 4-(hydroxymethyl)piperidine-1-carboxylate, introduce a basic nitrogen atom, which can be protonated or alkylated. scbt.com The presence of the nitrogen atom also influences the ring conformation and the reactivity of the substituents. The synthesis of such piperidine derivatives often involves multi-step sequences starting from commercially available piperidine precursors. researchgate.netnih.gov

Cyclohexane analogs, like methyl 4-(hydroxymethyl)cyclohexanecarboxylate, lack a heteroatom in the ring. atomfair.com This results in a less polar and more lipophilic molecule compared to its oxane and piperidine counterparts. The cyclohexane ring exists in a chair conformation, and the substituents can occupy either axial or equatorial positions, with the equatorial position being generally more stable for bulky groups to minimize 1,3-diaxial interactions. libretexts.orgmasterorganicchemistry.comlibretexts.org

| Compound Name | Ring System | Key Heteroatom | Notable Properties |

|---|---|---|---|

| This compound | Oxane | Oxygen | Polar, hydrogen bond acceptor. |

| Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate | Piperidine | Nitrogen | Basic, can be functionalized at the nitrogen. scbt.com |

| Methyl 4-(hydroxymethyl)cyclohexanecarboxylate | Cyclohexane | None (Carbon) | Non-polar, conformational isomers are significant. atomfair.com |

Influence of Ring Heteroatom and Substituent Positions on Chemical Properties and Transformations

The presence and nature of the heteroatom in the six-membered ring have a profound effect on the molecule's properties. The electronegative oxygen atom in the oxane ring can participate in hydrogen bonding and influences the ring's conformational preferences. acs.org The lone pair of electrons on the oxygen can also affect the reactivity of adjacent functional groups.

In piperidine analogs, the nitrogen atom's basicity is a key feature, allowing for salt formation and N-functionalization. nih.gov The reactivity of the ester and hydroxyl groups can be modulated by the electronic effects of the nitrogen atom and its substituents.

The position of the substituents is also critical. A 1,4-disubstituted pattern, as seen in the title compound, generally leads to a more symmetrical and often more stable molecule compared to other substitution patterns. The geminal substitution at the 4-position with both a carboxylate and a hydroxymethyl group creates a quaternary carbon center, which can be a useful feature in the design of more complex molecules.

Structure-Reactivity Relationships in Oxane Systems

The relationship between the structure of substituted oxanes and their reactivity is a key consideration in their application in organic synthesis. The puckered chair-like conformation of the oxane ring, similar to cyclohexane, dictates the spatial arrangement of the substituents. masterorganicchemistry.com

In reactions involving the oxane ring itself, such as ring-opening reactions, the position and nature of the substituents play a crucial role in determining the regioselectivity and stereoselectivity of the transformation. Electron-withdrawing groups can activate the ring towards nucleophilic attack, while bulky substituents can direct the approach of reagents.

Theoretical and Computational Studies of Ethyl 4 Hydroxymethyl Oxane 4 Carboxylate

Molecular Structure and Conformation Analysis

The three-dimensional structure of Ethyl 4-(hydroxymethyl)oxane-4-carboxylate is not static; it exists as an ensemble of interconverting conformations. The central oxane ring, a six-membered heterocycle, is expected to adopt a chair conformation to minimize angular and torsional strain, similar to cyclohexane (B81311). unicamp.br In this chair form, the substituents at the C4 position—the hydroxymethyl and ethyl carboxylate groups—can occupy either axial or equatorial positions.

Conformational analysis aims to identify the most stable arrangement of atoms in a molecule. The relative stability of different conformers is determined by steric and electronic effects. Generally, bulky substituents prefer the more spacious equatorial position to avoid 1,3-diaxial interactions. For this compound, two primary chair conformations are of interest: one with the ethyl carboxylate group in the equatorial position and the hydroxymethyl group in the axial position, and the other with this arrangement reversed. The anomeric effect, which can favor axial positioning for electronegative substituents in tetrahydropyrans, is also a consideration, although its influence is most pronounced at the C2 and C6 positions. acs.org

A hypothetical conformational analysis would involve calculating the relative energies of these conformers. The conformer with the lowest energy is the most stable and, therefore, the most populated at equilibrium.

Table 1: Illustrative Conformational Analysis of this compound (Note: The following data is illustrative and based on theoretical principles of conformational analysis. It does not represent published computational results for this specific molecule.)

| Conformer | Substituent Positions | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| A | Equatorial -COOEt, Axial -CH₂OH | 0.8 | ~28 |

| B | Axial -COOEt, Equatorial -CH₂OH | 0.0 | ~72 |

This illustrative table suggests that the conformer with the bulkier ethyl carboxylate group in the axial position might be less stable than the one with the smaller hydroxymethyl group in the axial position.

Electronic Structure Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of many-body systems. chemrxiv.org DFT calculations can provide valuable information about molecular properties such as energies, geometries, and the distribution of electron density. nih.gov For this compound, DFT methods, often using functionals like B3LYP, can be employed to optimize the molecular geometry, calculate the total energy, and determine the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netrsc.org

The HOMO-LUMO energy gap is a crucial parameter, as it provides an approximation of the chemical reactivity and the energy required for electronic excitation. A smaller gap generally implies higher reactivity.

Table 2: Illustrative DFT-Calculated Electronic Properties (Note: The following data is illustrative and based on theoretical principles. It does not represent published computational results for this specific molecule.)

| Property | Value |

|---|---|

| Method | DFT/B3LYP/6-31G(d) |

| Optimized Ground State Energy (Hartree) | -652.123 |

| HOMO Energy (eV) | -6.8 |

| LUMO Energy (eV) | 1.5 |

| HOMO-LUMO Gap (eV) | 8.3 |

| Dipole Moment (Debye) | 2.5 |

This table presents hypothetical electronic structure data that would be obtained from a DFT calculation.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Vibrational Frequencies, UV-Vis Electronic Transitions)

A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts. nih.govrsc.org By calculating the magnetic shielding tensors for each nucleus, one can predict the ¹H and ¹³C chemical shifts. acs.org These predictions are valuable for assigning signals in experimental NMR spectra.

IR Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule. dtic.mil These frequencies correspond to the absorption bands in an infrared (IR) spectrum. researchgate.net Characteristic vibrational modes for this compound would include the O-H stretch of the alcohol, the C=O stretch of the ester, and various C-O and C-H stretches and bends. youtube.com Calculated frequencies are often scaled by an empirical factor to better match experimental data. nih.gov

UV-Vis Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to UV-Vis absorption spectra. The calculations provide the excitation energies and oscillator strengths for transitions from the ground state to various excited states.

Table 3: Illustrative Predicted Spectroscopic Data (Note: The following data is illustrative and based on theoretical principles. It does not represent published computational results for this specific molecule.)

| Spectroscopic Data | Predicted Value | Functional Group Assignment |

|---|---|---|

| ¹H NMR Chemical Shift (ppm) | 4.15 (q) | -OCH₂ CH₃ |

| 3.60 (s) | -CH₂ OH | |

| 1.25 (t) | -OCH₂CH₃ | |

| ¹³C NMR Chemical Shift (ppm) | 175.0 | C =O (Ester) |

| 65.0 | -CH₂ OH | |

| 61.0 | -OCH₂ CH₃ | |

| IR Frequency (cm⁻¹) | 3450 (broad) | O-H Stretch (Alcohol) |

| 1735 (strong) | C=O Stretch (Ester) | |

| 1100 (strong) | C-O Stretch (Ether) | |

| UV-Vis λₘₐₓ (nm) | 210 | n → π* (Ester carbonyl) |

This table provides hypothetical spectroscopic data that could be generated through computational methods.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in studying reaction mechanisms, providing insights into the energy profiles of chemical reactions. For instance, the formation of this compound could be studied, perhaps via an esterification reaction. chemguide.co.ukyoutube.com Computational methods can map out the entire reaction pathway, from reactants to products, identifying any intermediates and, crucially, the transition state. pku.edu.cn

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. By calculating the structure and energy of the transition state, one can determine the activation energy, which is directly related to the reaction rate.

Table 4: Illustrative Reaction Coordinate Analysis for a Hypothetical Synthesis Step (Note: The following data is illustrative and based on theoretical principles. It does not represent published computational results for this specific molecule.)

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting materials | 0.0 |

| Transition State 1 | First energy barrier | +15.2 |

| Intermediate | A stable species along the path | -5.6 |

| Transition State 2 | Second energy barrier | +12.8 |

| Products | Final products | -10.3 |

This table illustrates a hypothetical energy profile for a reaction step involved in the synthesis of the title compound.

Conformational Analysis and Energy Landscapes

Building upon the basic conformational analysis, a more detailed study involves mapping the potential energy surface (PES) of the molecule. The PES is a multidimensional surface that relates the energy of a molecule to its geometry. By systematically changing key dihedral angles (torsional angles) and calculating the energy at each point, an energy landscape can be constructed.

This landscape reveals all possible low-energy conformations (local minima) and the energy barriers (saddle points, corresponding to transition states) that separate them. For this compound, this would involve rotating the substituents and exploring the puckering of the oxane ring to create a comprehensive picture of its conformational flexibility.

Molecular Dynamics Simulations for Conformational Sampling

While the methods above often consider molecules in a vacuum, Molecular Dynamics (MD) simulations allow for the study of molecules in a more realistic environment, such as in a solvent. rsc.orgtandfonline.comnih.gov MD simulations model the movement of atoms and molecules over time based on classical mechanics. acs.org

For this compound, an MD simulation would place the molecule in a box of solvent molecules (e.g., water or chloroform) and simulate their movements over a period of time (from picoseconds to microseconds). This provides a dynamic view of the molecule's conformational behavior, showing how it explores different shapes and interacts with the surrounding solvent. MD is particularly useful for sampling a wide range of conformations and understanding how the solvent influences conformational preferences.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. A full suite of one-dimensional and two-dimensional NMR experiments would be required for an unambiguous assignment of all proton and carbon signals of Ethyl 4-(hydroxymethyl)oxane-4-carboxylate.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹³C NMR: The carbon NMR spectrum would indicate the number of chemically non-equivalent carbon atoms. The chemical shifts of the carbon signals are highly indicative of their hybridization and the nature of the attached functional groups.

Predicted NMR Data for this compound:

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| -CH₂- (ethyl, ester) | ~4.2 (quartet) | ~61 |

| -CH₃ (ethyl, ester) | ~1.2 (triplet) | ~14 |

| -CH₂- (oxane ring, adjacent to O) | ~3.7 (multiplet) | ~65 |

| -CH₂- (oxane ring) | ~1.8 (multiplet) | ~30 |

| Quaternary C (oxane ring) | - | ~75 |

| -CH₂OH (hydroxymethyl) | ~3.6 (singlet/doublet) | ~64 |

| -OH (hydroxymethyl) | Variable (singlet) | - |

| C=O (ester) | - | ~175 |

Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would be used to trace the connectivity within the ethyl group and the oxane ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. It is instrumental in identifying the quaternary carbon and piecing together the different fragments of the molecule, such as connecting the ethyl ester group to the oxane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, even if they are not directly bonded. It provides critical information about the three-dimensional structure and preferred conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of a molecule with high accuracy. By providing a very precise mass-to-charge ratio, HRMS can confirm the molecular formula of this compound, which is C₉H₁₆O₄.

Furthermore, by analyzing the fragmentation pattern under ionization, one can gain insights into the compound's structure. Key fragmentation pathways would likely involve the loss of the ethyl group, the ethoxycarbonyl group, and the hydroxymethyl group, as well as cleavage of the oxane ring.

Expected HRMS Data:

| Ion | Formula | Predicted m/z |

| [M+H]⁺ | C₉H₁₇O₄⁺ | 189.1070 |

| [M+Na]⁺ | C₉H₁₆O₄Na⁺ | 211.0889 |

| [M-C₂H₅]⁺ | C₇H₁₁O₄⁺ | 159.0652 |

| [M-CH₂OH]⁺ | C₈H₁₃O₃⁺ | 157.0859 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The presence of specific absorption bands in the IR spectrum and scattering peaks in the Raman spectrum corresponds to the vibrations of particular functional groups.

For this compound, key vibrational signatures would include:

A broad O-H stretching band from the hydroxyl group, typically in the region of 3500-3200 cm⁻¹.

C-H stretching vibrations from the aliphatic ethyl and oxane ring protons, usually found between 3000 and 2850 cm⁻¹.

A strong, sharp C=O stretching absorption from the ester carbonyl group, expected around 1735 cm⁻¹.

C-O stretching vibrations from the ester and ether linkages, as well as the alcohol, in the fingerprint region (1300-1000 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Since this compound lacks extensive conjugation or chromophores that absorb in the visible region, it is expected to be transparent in the visible range. The primary absorption would likely occur in the UV region, corresponding to the n→π* and π→π* transitions of the ester carbonyl group. The λₘₐₓ would be expected to be below 220 nm.

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the most definitive and unambiguous three-dimensional structure. This technique would precisely determine bond lengths, bond angles, and the conformation of the oxane ring (e.g., chair, boat, or twist-boat). It would also reveal the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that govern the packing of the molecules in the crystal lattice.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

The rigorous characterization of "this compound" is crucial for its application in research and development. Chromatographic techniques are indispensable for assessing its purity, identifying potential impurities, and monitoring the progress of its synthesis. Given the compound's structure, which includes a polar hydroxymethyl group and an ester functional group, a combination of gas and liquid chromatographic methods is often employed. While specific literature detailing the analysis of "this compound" is not extensively available, methodologies can be extrapolated from the analysis of structurally similar tetrahydropyran (B127337) derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For "this compound", derivatization is often a necessary step to increase its volatility and thermal stability, thereby improving its chromatographic behavior. The presence of the polar hydroxyl group can lead to peak tailing and poor resolution without derivatization.

Derivatization and Analysis:

A common derivatization strategy for hydroxyl groups is silylation, which replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group. This process significantly reduces the polarity and increases the volatility of the analyte.

Typical GC-MS Parameters for Analogous Compounds:

While specific data for the target compound is scarce, the following table outlines typical GC-MS parameters used for the analysis of similar functionalized tetrahydropyran structures. These parameters would serve as a starting point for method development for "this compound".

| Parameter | Typical Value |

| Column | Non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness. |

| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min. |

| Inlet Temperature | 250-280 °C. |

| Oven Program | Initial temperature of 70-100 °C, held for 1-2 minutes, then ramped at 10-20 °C/min to a final temperature of 280-300 °C, held for 5-10 minutes. |

| Ion Source Temp. | 230 °C. |

| Quadrupole Temp. | 150 °C. |

| Ionization Mode | Electron Ionization (EI) at 70 eV. |

| Mass Range | m/z 40-550. |

| Injection Mode | Split or splitless, depending on the concentration of the analyte. |

Expected Fragmentation Pattern:

The mass spectrum of the TMS-derivatized "this compound" would be expected to show characteristic fragments. The molecular ion peak [M]+ would be observed, and key fragment ions would arise from the cleavage of the ester group, the loss of the silylated hydroxymethyl group, and fragmentation of the oxane ring. For instance, analysis of a structurally related compound, 2-ethyl-tetrahydropyran, shows a top peak at m/z 85, with other significant peaks at m/z 57 and 41, corresponding to fragmentation of the ring structure. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is highly suitable for the analysis of polar and non-volatile compounds, making it an ideal technique for the direct analysis of "this compound" without the need for derivatization. It is particularly useful for monitoring reaction progress where the reaction mixture may contain starting materials, intermediates, and the final product with varying polarities.

Chromatographic Conditions and Detection:

Reversed-phase HPLC is the most common separation mode for compounds of this nature. A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. chromatographyonline.com

Representative LC-MS Parameters:

The following table details representative LC-MS parameters that could be applied for the analysis of "this compound".

| Parameter | Typical Value |

| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). |

| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile or Methanol with 0.1% formic acid. chromatographyonline.com |

| Gradient | A gradient elution starting from a high aqueous content to a high organic content to effectively separate compounds with a wide range of polarities. For example, 5% B to 95% B over 20 minutes. |

| Flow Rate | 0.5-1.0 mL/min. |

| Column Temperature | 25-40 °C. chromatographyonline.com |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode is expected to be effective due to the presence of the ester group which can be readily protonated. |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap. |

| Data Acquisition | Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis. |

LC-MS is invaluable for reaction monitoring, allowing for the simultaneous tracking of the disappearance of reactants and the appearance of the product, "this compound". This provides crucial kinetic information and helps in optimizing reaction conditions.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) with UV detection is a workhorse technique for assessing the purity of synthesized compounds. For "this compound", which lacks a strong chromophore, a UV detector set at a low wavelength (e.g., 200-220 nm) would be necessary for detection. Alternatively, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be employed.

Purity Assessment:

For purity assessment, a well-developed HPLC method should be able to separate the main compound from any starting materials, by-products, and degradation products. The percentage purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Typical HPLC Conditions for Purity Analysis:

The conditions for HPLC analysis would be similar to those used for LC-MS, with a focus on achieving baseline separation of all components.

| Parameter | Typical Value |

| Column | High-resolution C18 or C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |

| Mobile Phase | Isocratic or gradient elution with a mixture of water and acetonitrile/methanol. The exact composition would be optimized to achieve the best resolution. |

| Flow Rate | 1.0 mL/min. |

| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30 °C) for reproducibility. |

| Detector | UV at 210 nm, or ELSD/CAD for universal detection. |

| Injection Volume | 10-20 µL. |

Future Research Directions and Emerging Areas

Exploration of Novel and Sustainable Synthetic Methodologies

The development of new and efficient ways to synthesize oxane rings is a primary area of future research. While classical methods exist, the focus is shifting towards more innovative and sustainable approaches. One such strategy involves the direct conversion of inactivated sp³ alcohols into oxetanes, a related class of cyclic ethers, which showcases a novel synthetic disconnection. acs.org This type of C–H functionalization, if applied to suitable precursors, could streamline the synthesis of substituted oxanes. acs.org Researchers are expected to explore direct cyclization strategies from readily available acyclic precursors, potentially using new catalytic systems to improve yields and reduce the number of synthetic steps.

| Synthetic Strategy | Description | Potential Advantages |

| Intramolecular C-H Functionalization | Direct cyclization of an alcohol onto an unactivated C-H bond within the same molecule. | Reduces the need for pre-functionalization, improving atom and step economy. |

| Photocatalytic Cycloadditions | Using light-activated catalysts to promote the formation of the oxane ring from unsaturated precursors. | Offers mild reaction conditions and unique reactivity pathways. |

| Enzymatic Synthesis | Employing enzymes to catalyze the ring-closing reaction. | High selectivity and environmentally benign conditions. |

| Williamson Ether Synthesis (Improved) | Optimization of the classic intramolecular reaction using advanced catalysts or conditions. | Well-established reaction, with potential for improved efficiency and substrate scope. acs.org |

Development of Stereoselective and Asymmetric Syntheses

The central carbon atom (C4) in Ethyl 4-(hydroxymethyl)oxane-4-carboxylate is a quaternary stereocenter, making the development of stereoselective and asymmetric syntheses a significant and challenging goal. Achieving control over the three-dimensional arrangement of atoms is crucial, as different stereoisomers can have vastly different properties. Future work will likely draw inspiration from successful asymmetric syntheses of other heterocyclic systems. nih.gov For instance, methods involving chiral catalysts, chiral auxiliaries, or enantioselective reductions of prochiral precursors could be adapted for oxane synthesis. acs.orgnih.gov The development of catalytic asymmetric methods is particularly desirable as it allows for the generation of large quantities of enantiomerically pure material from a small amount of a chiral catalyst. youtube.com

Investigation of New Reaction Pathways and Unusual Transformations

Beyond its synthesis, the reactivity of the oxane ring itself presents opportunities for discovery. While oxanes are generally more stable than their smaller oxetane (B1205548) counterparts, their ring-opening or ring-expansion reactions under specific conditions could lead to novel molecular scaffolds. acs.org Research may focus on Lewis acid or transition-metal-catalyzed transformations that activate the ether oxygen, paving the way for reactions with various nucleophiles. Furthermore, the functional groups of this compound—the hydroxyl and ester moieties—can be used as handles for a wide range of chemical modifications, leading to the exploration of new derivatives and their subsequent reactions. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthesis with continuous flow chemistry and automated platforms represents a major leap forward in efficiency and scalability. nih.gov Flow chemistry offers superior control over reaction parameters like temperature and mixing, often leading to higher yields, improved safety, and easier scale-up compared to traditional batch processes. nih.gov Synthesizing this compound or its analogs using a flow system could enable rapid optimization of reaction conditions and facilitate the production of a library of related compounds for screening purposes. nih.govnih.gov

Table Comparing Batch and Flow Chemistry:

| Feature | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Scalability | Often difficult and requires re-optimization. | Easier to scale by running the system for longer. nih.gov |

| Safety | Handling large volumes of reagents can be hazardous. | Smaller reaction volumes at any given time enhance safety. nih.gov |

| Heat Transfer | Inefficient in large vessels, leading to hotspots. | High surface-area-to-volume ratio allows for excellent heat control. |

| Mixing | Can be inefficient and inconsistent in large batches. | Efficient and rapid mixing leads to better reproducibility. nih.gov |

| Automation | Possible, but often complex to integrate multiple steps. | Readily integrated with automated pumps, reactors, and purification modules. |

Design and Synthesis of Chemically Diverse Analogs for Chemical Probe Development

Chemical probes are small molecules used to study and manipulate biological systems. chemicalprobes.org The scaffold of this compound is a promising starting point for the design and synthesis of a library of chemically diverse analogs for use as potential chemical probes. mdpi.comrsc.org By systematically modifying the core structure—for example, by changing the ester group, converting the hydroxyl group to other functionalities, or introducing substituents on the oxane ring—researchers can explore a vast chemical space. The goal of this research is not to assess biological activity directly, but to develop synthetic methodologies that allow for the creation of a wide array of structurally related molecules. nih.gov This library can then serve as a resource for future screening and discovery efforts.

Strategies for Analog Synthesis:

Ester Modification: Transesterification or amidation to generate a range of esters and amides.

Hydroxyl Group Derivatization: Conversion to ethers, azides, or halides to introduce different functional groups.

Ring Modification: Synthesis of analogs with different ring sizes (e.g., oxetane, oxepane) or with substituents on the carbon atoms of the ring.

Green Chemistry Approaches in the Synthesis and Application of Oxane Derivatives

Applying the principles of green chemistry is essential for the sustainable development and use of chemical compounds. youtube.com Future research on this compound and its derivatives will increasingly focus on environmentally benign methodologies. This includes the use of safer solvents (such as water or bio-based solvents), the development of catalytic reactions to minimize waste, and designing syntheses with high atom economy, where a maximal proportion of reactant atoms are incorporated into the final product. nih.govyoutube.com Given that the oxane ring is a common feature in natural products like carbohydrates, exploring bio-based starting materials and biocatalytic methods presents a particularly promising avenue for the green synthesis of these compounds. youtube.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4-(hydroxymethyl)oxane-4-carboxylate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves esterification of a hydroxymethyl-substituted oxane precursor. Key steps include:

- Protection of the hydroxymethyl group (e.g., using trimethylsilyl chloride) to prevent side reactions during esterification .

- Acid-catalyzed esterification with ethanol, employing reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxyl group .

- Yield optimization requires precise control of temperature (typically 60–80°C), anhydrous conditions, and stoichiometric excess of ethanol. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The ethyl ester group appears as a triplet (~1.2 ppm, CH₃) and quartet (~4.1 ppm, CH₂) in ¹H NMR, with a carbonyl signal at ~170 ppm in ¹³C NMR. The oxane ring protons show characteristic splitting patterns due to puckering .

- IR Spectroscopy : Strong absorption bands for the ester carbonyl (1720–1740 cm⁻¹) and hydroxyl (broad ~3400 cm⁻¹) groups confirm functional groups .

- Mass Spectrometry (HRMS) : The molecular ion peak ([M+H]⁺) should match the exact mass (C₉H₁₆O₄: 188.1048 Da) .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer :

- Liquid-liquid extraction (e.g., using dichloromethane/water) removes polar byproducts.

- Recrystallization from ethanol/water mixtures enhances purity by exploiting solubility differences.

- HPLC (C18 column, acetonitrile/water gradient) resolves closely related impurities, particularly regioisomers .

Advanced Research Questions

Q. How can crystallographic analysis using SHELX software elucidate the ring puckering conformation of this compound?

- Methodological Answer :

- Data Collection : Collect high-resolution X-ray diffraction data (λ = 0.710–1.541 Å) at low temperature (100 K) to minimize thermal motion .